molecular formula C7H4F3NO2 B6255062 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one CAS No. 1190742-95-0

5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one

Cat. No.: B6255062
CAS No.: 1190742-95-0
M. Wt: 191.11 g/mol
InChI Key: UMTMJMPWURZWTH-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroacetyl)-1,2-dihydropyridin-2-one: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetyl chloride and a suitable pyridine derivative.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. A common solvent for this reaction is dichloromethane.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the acylation reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to a larger scale while maintaining reaction conditions.

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroacetyl)-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce saturated pyridinones.

Scientific Research Applications

5-(2,2,2-Trifluoroacetyl)-1,2-dihydropyridin-2-one: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

    5-Acetyl-1,2-dihydropyridin-2-one: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    5-(2,2,2-Trifluoroacetyl)-1,2-dihydropyridin-3-one: The position of the trifluoroacetyl group affects the compound’s reactivity and biological activity.

    5-(2,2,2-Trifluoroacetyl)-1,4-dihydropyridin-2-one: The presence of an additional double bond in the ring alters the compound’s chemical behavior.

Uniqueness

The presence of the trifluoroacetyl group in 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one imparts unique electronic properties, making it particularly valuable in applications requiring high electron density and stability.

Properties

CAS No.

1190742-95-0

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

5-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-2-5(12)11-3-4/h1-3H,(H,11,12)

InChI Key

UMTMJMPWURZWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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